molecular formula C11H18N4O2 B14538872 N~4~,N~5~-Dipropyl-1H-imidazole-4,5-dicarboxamide CAS No. 62254-95-9

N~4~,N~5~-Dipropyl-1H-imidazole-4,5-dicarboxamide

Cat. No.: B14538872
CAS No.: 62254-95-9
M. Wt: 238.29 g/mol
InChI Key: UUBSYTGAENWBTN-UHFFFAOYSA-N
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Description

N~4~,N~5~-Dipropyl-1H-imidazole-4,5-dicarboxamide is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of dipropyl groups attached to the nitrogen atoms at positions 4 and 5, and carboxamide groups at positions 4 and 5 of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N~5~-Dipropyl-1H-imidazole-4,5-dicarboxamide can be achieved through various methods. One common approach involves the assembly from low-molecular-weight components, modification of the parent structure, or degradation of more complex molecules . The reaction conditions typically involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N~4~,N~5~-Dipropyl-1H-imidazole-4,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.

Scientific Research Applications

N~4~,N~5~-Dipropyl-1H-imidazole-4,5-dicarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N4,N~5~-Dipropyl-1H-imidazole-4,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N~4~,N~5~-Dipropyl-1H-imidazole-4,5-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

62254-95-9

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

4-N,5-N-dipropyl-1H-imidazole-4,5-dicarboxamide

InChI

InChI=1S/C11H18N4O2/c1-3-5-12-10(16)8-9(15-7-14-8)11(17)13-6-4-2/h7H,3-6H2,1-2H3,(H,12,16)(H,13,17)(H,14,15)

InChI Key

UUBSYTGAENWBTN-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(N=CN1)C(=O)NCCC

Origin of Product

United States

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